molecular formula C7H10N2O2 B1409389 2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole CAS No. 1823378-91-1

2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole

Cat. No. B1409389
CAS RN: 1823378-91-1
M. Wt: 154.17 g/mol
InChI Key: NXOLVIQJOQRFPS-UHFFFAOYSA-N
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Description

2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole is an organic compound with the molecular weight of 154.17 . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole is 1S/C7H10N2O2/c1-3-10-4-2-6(1)7-9-8-5-11-7/h5-6H,1-4H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole is a solid at ambient temperature . The compound has a molecular weight of 154.17 .

Scientific Research Applications

Chemical and Biological Properties

2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole is part of the 1,3,4-oxadiazole family, known for its versatile chemical and biological properties. 1,3,4-Oxadiazoles are aromatic heterocycles with diverse applications due to their peculiar structural features. They are effective in binding with various enzymes and receptors through multiple weak interactions, showcasing a wide range of bioactivities. The research into 1,3,4-oxadiazole derivatives is significant in medicinal chemistry, highlighting their potential in developing new therapeutic agents for various diseases (Verma et al., 2019).

Synthetic Routes and Sensing Applications

The synthetic versatility of 1,3,4-oxadiazoles, including compounds like 2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole, is notable. Various synthetic strategies enable the creation of these compounds, which are then used as building blocks for diverse applications, from pharmacology to material science. Particularly, their high photoluminescent quantum yield and thermal stability make them ideal candidates for developing metal-ion sensors. These properties are leveraged in designing chemosensors with high selectivity and sensitivity for metal ions, showcasing their broad utility beyond medicinal applications (Sharma et al., 2022).

Pharmacological Applications

Compounds like 2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole, owing to their 1,3,4-oxadiazole core, are part of a broader exploration in pharmacology. They are investigated for their potential in treating a variety of conditions, from bacterial infections to cancer. Their ability to interact through hydrogen bonds with biomolecules enhances their pharmacological activity, making them promising candidates for drug development. This broad spectrum of activity includes antibacterial, anti-inflammatory, anti-tuberculous, and anticancer effects, among others (Wang et al., 2022).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It carries the signal word “Warning” and has hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

2-(oxan-4-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-10-4-2-6(1)7-9-8-5-11-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOLVIQJOQRFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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